
4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-bromo-1,2-dihydroisoquinolines, closely related to the compound , has been achieved through rhodium-catalyzed processes. A notable method involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, leading to the formation of highly functionalized dihydroisoquinolines. This process emphasizes the role of bromonium ylides as key intermediates, showcasing the intricate steps involved in constructing complex structures like the one under discussion (He et al., 2016).
Molecular Structure Analysis
The crystal structure analysis provides insights into the spatial arrangement of molecules, including the compound's conformation and intermolecular interactions. For compounds with similar structural frameworks, the arrangement enables neighboring molecules to form slipped π–π interactions and C—H⋯π interactions, which are crucial for understanding the compound's stability and reactivity (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
Investigations into related sulfonamide compounds have unveiled their ability to undergo various chemical reactions, leading to the synthesis of novel ligands and their metal complexes. These reactions have been characterized by different analytical techniques, revealing the nature of bonding and suggesting an octahedral geometry for the complexes formed. Such studies are pivotal for understanding the reactivity of our compound of interest and its potential to form diverse derivatives (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are essential for determining their applicability in various domains. While specific data on the compound may not be readily available, similar sulfonamide derivatives have been thoroughly analyzed, providing a benchmark for predicting physical characteristics (Stein et al., 2015).
科学的研究の応用
Synthesis and Pharmacological Activities
The compound 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, along with its derivatives, has been synthesized for exploring various pharmacological activities. These derivatives are known for their significance in pharmacological research, including anti-inflammatory, analgesic, and antibacterial activities. For instance, a study by Rajveer et al. synthesized substituted 6-bromoquinazolinones to evaluate their pharmacological properties. Similarly, Kumar et al. developed a series of compounds through the condensation of 2-(5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazole-3-ylthio)acetohydrazides with different aromatic aldehydes, exhibiting notable anti-inflammatory and analgesic effects.
Antimicrobial and Antiviral Research
The antimicrobial and antiviral potentials of compounds derived from 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide have been a focus of research. Vanparia et al. explored the synthesis of benzenesulfonamide derivatives incorporating the quinazolone moiety for their in vitro antimicrobial activity. Furthermore, Selvam et al. evaluated novel 2,3-disubstitutedquinazolin-4(3H)-ones for their antiviral activity against HIV, HSV, and vaccinia viruses, with certain derivatives showing distinct antiviral activities.
Anticancer Research
In the realm of anticancer research, the compound and its derivatives are being explored for their potential as therapeutic agents. The research conducted by Pişkin et al. on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their promising singlet oxygen quantum yield, indicating a potential for photodynamic therapy applications in cancer treatment.
Analgesic and Anti-inflammatory Research
The analgesic and anti-inflammatory potentials of derivatives have been demonstrated in various studies. For instance, Dewangan et al. synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, showing potent analgesic and anti-inflammatory activities in animal models. This research contributes to the development of new therapeutic agents for pain and inflammation management.
特性
IUPAC Name |
4-bromo-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSOBDNZATXMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

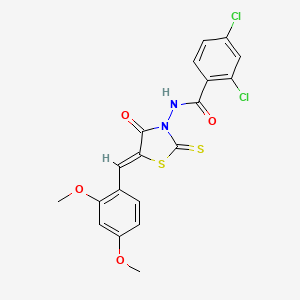
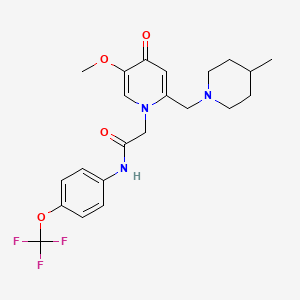
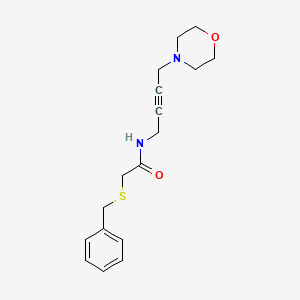
![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)
![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)
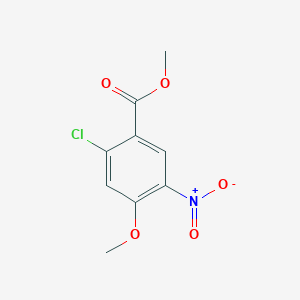
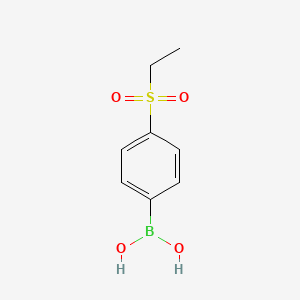
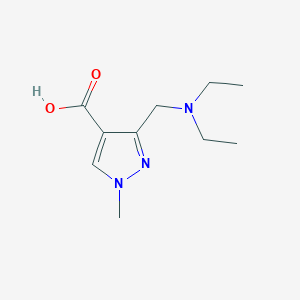
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)
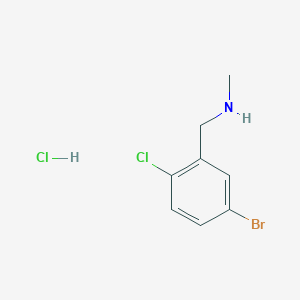

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)
